The Pivotal Role of Tyrosine 1150 Phosphorylation in Insulin Receptor Activation: A Technical Guide
The Pivotal Role of Tyrosine 1150 Phosphorylation in Insulin Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin (B600854) receptor (IR) is a receptor tyrosine kinase fundamental to regulating glucose homeostasis, and its dysregulation is a hallmark of metabolic diseases such as type 2 diabetes. Activation of the IR is a highly orchestrated process initiated by insulin binding, which triggers a cascade of autophosphorylation events within its intracellular kinase domain. Among the key phosphorylation sites, Tyrosine 1150 (Tyr1150), located within the activation loop of the kinase domain, plays a critical and indispensable role. This technical guide provides an in-depth exploration of the function of phosphorylated Tyr1150 (pTyr1150) in IR activation, downstream signaling, and its significance as a therapeutic target. We will delve into the quantitative aspects of this process, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction: The Insulin Receptor Activation Cascade
The insulin receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. The intracellular portion of each β-subunit houses a tyrosine kinase domain.[1] Insulin binding to the α-subunits induces a conformational change that brings the β-subunits into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues.[1][2] This autophosphorylation is a hierarchical process that begins within the activation loop of the kinase domain, a flexible segment that in its unphosphorylated state sterically hinders substrate and ATP binding.[3]
The activation loop contains three key tyrosine residues: Tyr1146, Tyr1150, and Tyr1151.[4][5] Phosphorylation of these sites, particularly Tyr1150 and Tyr1151, is a prerequisite for the full activation of the receptor's kinase activity.[5] This initial phosphorylation event relieves the autoinhibitory constraint, allowing the kinase to adopt an active conformation.[3][6] Once activated, the IR kinase phosphorylates other tyrosine residues within the receptor itself, such as those in the juxtamembrane and C-terminal regions, as well as downstream substrate proteins like the Insulin Receptor Substrate (IRS) family.[1][7]
The Central Role of pTyr1150
Phosphorylation of Tyr1150 is a critical event in the activation of the insulin receptor. Studies have shown that Tyr1150 is a preferred site for autophosphorylation both in vitro and in vivo.[8] The presence of a phosphate (B84403) group on Tyr1150, often in conjunction with pTyr1146 and pTyr1151, stabilizes the activation loop in an open conformation.[6] This conformational change has two major consequences:
-
Unrestricted Access to the Catalytic Site: The repositioning of the activation loop allows for unimpeded binding of ATP and protein substrates to the kinase active site.[6]
-
Creation of Docking Sites: The phosphorylated activation loop, including pTyr1150, can serve as a docking site for downstream signaling molecules containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, although the primary docking sites for major substrates like IRS-1 are located on other regions of the receptor.[2]
The mono-phosphorylation of Tyr1150 (m-pY1150) has been shown to selectively activate certain downstream signaling pathways, suggesting a nuanced role for this specific modification in biasing cellular responses to insulin.[7] For instance, some synthetic agonists have been shown to preferentially induce m-pY1150, leading to a selective stimulation of the AKT pathway, which is primarily responsible for the metabolic effects of insulin, with a weaker effect on the MAPK pathway, which is more involved in mitogenic responses.[7][9]
Quantitative Data on pTyr1150 and Insulin Receptor Activity
The following tables summarize key quantitative data related to the phosphorylation of the insulin receptor and its subsequent kinase activity.
Table 1: Effect of LMPTP Inhibition on Insulin Receptor Phosphorylation in DIO Mice Liver
| Treatment Group | p-IR / Total IR Ratio (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 1.00 ± 0.15 | 1.0 |
| LMPTP Inhibitor (Compound 23) | 2.50 ± 0.30 | 2.5 |
Data adapted from a study on the effects of a Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor on insulin receptor phosphorylation in vivo.[10]
Table 2: Correlation of Insulin Receptor Kinase Activity with Physiological Parameters
| Parameter | Correlation Coefficient (r) with Kinase Activity | P-value |
| Serum Insulin Concentration (physiologic range) | 0.92 | < 0.0001 |
| Glucose Utilization Rate | 0.74 | < 0.0001 |
Data from a study examining the relationship between insulin receptor kinase activity in skeletal muscle and in vivo insulin action.[11]
Experimental Protocols
Western Blot Analysis of Insulin Receptor Phosphorylation
This protocol is a widely used method to detect and quantify the phosphorylation state of the insulin receptor.[10]
1. Cell Culture and Treatment:
- Culture cells (e.g., HepG2, CHO-IR) to 80% confluency.[12]
- Serum-starve the cells overnight to reduce basal phosphorylation.[12]
- Treat cells with insulin (e.g., 100 nM for 10-15 minutes) or other compounds of interest (e.g., inhibitors, agonists).[12][13]
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
- Incubate the membrane with a primary antibody specific for phosphorylated Tyr1150/1151 of the insulin receptor (e.g., Phospho-IRβ (Tyr1150/1151) antibody) overnight at 4°C.[5][14]
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
- Wash the membrane again with TBST.
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
- To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β-subunit, or run a parallel gel.
- Quantify band intensities using densitometry software.[13]
In Vitro Insulin Receptor Kinase Assay
This assay measures the enzymatic activity of the insulin receptor kinase towards a specific substrate.[15][16]
1. Immunoprecipitation of Insulin Receptor (optional, for endogenous receptor):
- Lyse cells as described above.
- Incubate the cell lysate with an antibody against the insulin receptor overnight at 4°C.
- Add protein A/G-agarose beads to pull down the antibody-receptor complex.
- Wash the immunoprecipitated receptor several times to remove non-specifically bound proteins.
2. Kinase Reaction:
- Resuspend the immunoprecipitated receptor or use purified recombinant IR kinase domain in a kinase reaction buffer.
- Add a synthetic peptide substrate (e.g., a biotinylated peptide corresponding to a known phosphorylation site on IRS-1) and ATP.[15][17]
- Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
3. Detection of Substrate Phosphorylation:
- Radioactive Method: Use [γ-³²P]ATP in the kinase reaction. After the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.[4]
- Non-Radioactive (ELISA-based) Method:
- Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.[15]
- Wash the plate to remove non-bound components.
- Add a primary antibody that specifically recognizes the phosphorylated form of the substrate peptide (e.g., a pan-phosphotyrosine antibody or a site-specific phospho-antibody).
- Add an HRP-conjugated secondary antibody.
- Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.[15]
Visualizing the Pathways and Workflows
Insulin Receptor Activation and Downstream Signaling
References
- 1. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crystallographic and solution studies of an activation loop mutant of the insulin receptor tyrosine kinase: insights into kinase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of insulin receptor tyrosine residues autophosphorylated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho-IGF-I Receptor beta (Tyr1135/1136)/Insulin Receptor beta (Tyr1150/1151) (19H7) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 6. Crystal structure of the activated insulin receptor tyrosine kinase in complex with peptide substrate and ATP analog | The EMBO Journal [link.springer.com]
- 7. Functional selectivity of insulin receptor revealed by aptamer-trapped receptor structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of synthetic insulin receptor peptides by the insulin receptor kinase and evidence that the preferred sequence containing Tyr-1150 is phosphorylated in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Rat insulin-receptor kinase activity correlates with in vivo insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-Insulin Receptor beta (Tyr1150/1151) Matched Antibody Pair | Cell Signaling Technology [cellsignal.com]
- 15. A nonradioactive assay for the insulin receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HTScan® INS Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
